4MU-C3 vs. 4MU-dC2 — Clinical Diagnostic Activity Comparison in Gaucher Disease Patient Plasma
A direct comparative study of plasma chitotriosidase activity in 45 healthy controls and 31 untreated Gaucher disease patients demonstrated that 4MU-dC2 yields substantially higher measured activity values than 4MU-C3 [1]. In healthy controls, chitotriosidase activity measured with 4MU-dC2 was 3.7-fold higher than with 4MU-C3 (Z = -4.703, P < 0.001) [1]. In untreated Gaucher disease patients, median activity increases relative to controls were 794-fold for 4MU-dC2 versus 610-fold for 4MU-C3, demonstrating that 4MU-dC2 provides greater diagnostic dynamic range [1].
| Evidence Dimension | Chitotriosidase activity fold-increase relative to healthy controls (untreated Gaucher disease patients) |
|---|---|
| Target Compound Data | 610-fold increase vs. controls (median value) |
| Comparator Or Baseline | 4-Methylumbelliferyl 4-deoxy-β-D-chitobiose (4MU-dC2): 794-fold increase vs. controls (median value) |
| Quantified Difference | 4MU-dC2 produced 184-fold greater amplification (30% higher relative fold-change) and 3.7-fold higher absolute activity in healthy controls |
| Conditions | Plasma chitotriosidase activity assay; 45 healthy controls, 31 untreated Gaucher disease patients; fluorimetric assay; Z = -3.823, P < 0.001 |
Why This Matters
Users procuring substrate for clinical diagnostic or biomarker monitoring applications should select based on required sensitivity: 4MU-C3 is the established reference substrate for routine screening, whereas 4MU-dC2 offers enhanced sensitivity for detecting subtle activity changes.
- [1] Wang Y, et al. Comparison and clinical application of two methods for determination of plasma chitotriosidase activity. Zhonghua Er Ke Za Zhi. 2012 Nov;50(11):834-8. PMID: 23302614. View Source
